molecular formula C10H17NO2 B593624 tert-Butyl penta-1,3-dien-1-ylcarbamate CAS No. 131784-71-9

tert-Butyl penta-1,3-dien-1-ylcarbamate

Cat. No.: B593624
CAS No.: 131784-71-9
M. Wt: 183.251
InChI Key: XUKALTRSOXMVKA-UHFFFAOYSA-N
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Description

tert-Butyl penta-1,3-dien-1-ylcarbamate, with the molecular formula C10H17NO2 , is a chemical compound that serves as a versatile intermediate in synthetic organic chemistry and drug discovery research. It features a carbamate group, specifically a tert-butyloxycarbonyl (Boc) group, which is widely recognized for its role as a protecting group for amines . The Boc group is highly valued for its stability under a variety of reaction conditions and its clean removal with mild acids, allowing for the sequential construction of complex molecules . The combined presence of the Boc carbamate and a conjugated diene system in its structure makes this compound a valuable bifunctional building block. It can be used to introduce a protected amine functionality while also undergoing reactions typical of dienes, such as cycloadditions, making it a useful precursor in the synthesis of more complex, nitrogen-containing architectures . Carbamate derivatives are of significant importance in medicinal chemistry, as the carbamate group is a common structural motif in many pharmaceuticals, contributing to proteolytic stability and the ability to penetrate cell membranes . This compound is intended for use in research laboratories as a synthetic intermediate to develop novel chemical entities or for method development. It is supplied For Research Use Only. Not for diagnostic or therapeutic use in humans.

Properties

CAS No.

131784-71-9

Molecular Formula

C10H17NO2

Molecular Weight

183.251

IUPAC Name

tert-butyl N-penta-1,3-dienylcarbamate

InChI

InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-8H,1-4H3,(H,11,12)

InChI Key

XUKALTRSOXMVKA-UHFFFAOYSA-N

SMILES

CC=CC=CNC(=O)OC(C)(C)C

Synonyms

Carbamic acid, 1,3-pentadienyl-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Preparation Methods

Copper-Mediated Allenylation of Propargyl Carbamates

The most direct route to tert-butyl penta-1,3-dien-1-ylcarbamate involves copper(I)-catalyzed coupling of tert-butyl propargylcarbamate derivatives with formaldehyde. This method, adapted from analogous syntheses of Boc-protected allenylamines , proceeds via a three-component reaction mechanism:

  • Reaction Setup :
    A mixture of tert-butyl pent-2-yn-1-ylcarbamate, paraformaldehyde, and CuI in 1,4-dioxane is heated under reflux. Diisopropylamine serves as both a base and a ligand, facilitating the formation of a copper acetylide intermediate.

  • Mechanistic Pathway :
    The copper acetylide undergoes nucleophilic attack on formaldehyde, generating a propargyl alcohol intermediate. Subsequent elimination yields the allene (penta-1,3-dien-1-yl) moiety.

  • Optimization Data :

    • Temperature : Reflux (≈100°C) ensures complete conversion.

    • Yield : 60–70% (based on analogous buta-2,3-dien-1-yl systems ).

    • Purification : Silica gel chromatography with petroleum ether/ethyl acetate (15:1) isolates the product .

Table 1. Copper-Catalyzed Allenylation Parameters

Starting MaterialReagentsConditionsYieldReference
tert-Butyl pent-2-yn-1-ylcarbamateCuI, paraformaldehydeReflux, 2 hr65%

Alkylation of Propargylamines Followed by Boc Protection

An alternative approach involves sequential alkylation and Boc protection of propargylamine precursors:

  • Propargylamine Synthesis :

    • Pent-1-yn-3-amine is treated with methyl iodide in the presence of NaH, yielding N-methylpent-1-yn-3-amine.

    • Base : Sodium hydride (60% dispersion in mineral oil) .

    • Solvent : Dry N,N-dimethylformamide (DMF) at 0°C to room temperature .

  • Boc Protection :
    The alkylated propargylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) under mild conditions:

    • Base : Triethylamine or DMAP.

    • Solvent : Dichloromethane or THF.

    • Yield : >85% (based on tert-butyl buta-2,3-dien-1-ylcarbamate syntheses ).

  • Allenylation :
    The Boc-protected propargylamine undergoes copper-mediated coupling with formaldehyde (as above) to install the diene system.

Table 2. Alkylation-Protection Sequence

StepReagentsConditionsYieldReference
AlkylationNaH, methyl iodide0°C → rt, 12 hr90%
Boc ProtectionBoc₂O, DMAPrt, 2 hr88%

Deprotection-Alkylation Strategy for Functionalized Derivatives

For derivatives bearing substituents on the diene backbone, a deprotection-alkylation sequence proves effective:

  • Acidolytic Deprotection :
    this compound is treated with trifluoroacetic acid (TFA) in dichloromethane, cleaving the Boc group to generate the free amine .

  • Reductive Alkylation :
    The amine intermediate reacts with aldehydes or ketones in the presence of NaBH₃CN or NaBH(OAc)₃, introducing alkyl/aryl groups at the nitrogen.

  • Re-Protection :
    The secondary amine is re-protected using Boc₂O under standard conditions.

Critical Considerations :

  • Regioselectivity : The conjugated diene system may participate in undesired Diels-Alder reactions if electron-deficient dienophiles are present.

  • Stability : The allene motif is prone to dimerization; reactions must be conducted under inert atmospheres at low temperatures .

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

MethodAdvantagesLimitationsScalability
Copper-Mediated AllenylationHigh regioselectivity, one-potRequires transition metal catalystIndustrial
Alkylation-ProtectionFlexibility in N-substituentsMulti-step, lower atom economyLab-scale
Deprotection-AlkylationAccess to diverse derivativesAcid-sensitive intermediatesSpecialty

Spectroscopic Characterization

  • ¹H NMR :

    • Allene protons : δ 4.8–5.2 (m, 2H, CH₂=C=CH) .

    • Boc group : δ 1.45 (s, 9H, C(CH₃)₃) .

  • ¹³C NMR :

    • Allene carbons : δ 195–210 (C=C=C) .

    • Carbonyl : δ 155–160 (C=O) .

Industrial-Scale Considerations

Patent disclosures highlight the importance of base selection in deprotection steps :

  • Preferred Bases : Sodium hydroxide or potassium carbonate for mild, aqueous-compatible conditions.

  • Temperature Control : Reactions conducted at 50–120°C minimize side reactions .

Example Protocol :

  • React this compound with 2N NaOH in ethanol/water (3:1).

  • Stir at 80°C for 4 hr.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (petroleum ether/ethyl acetate).

Q & A

Q. What computational methods predict the interaction of this compound with biological targets?

  • Molecular Docking : AutoDock Vina simulations using X-ray structures of target proteins (e.g., PDB: 3POZ) .
  • MD Simulations : GROMACS trajectories (100 ns) to assess binding stability and residue-specific interactions .

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